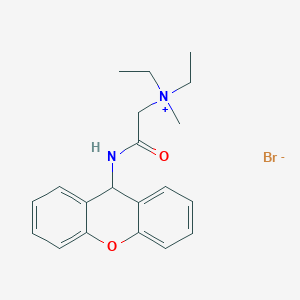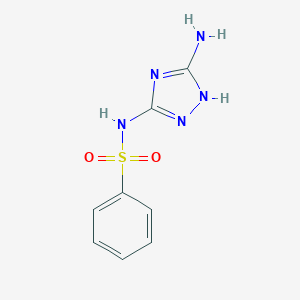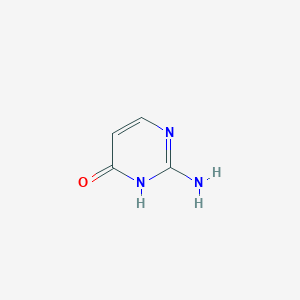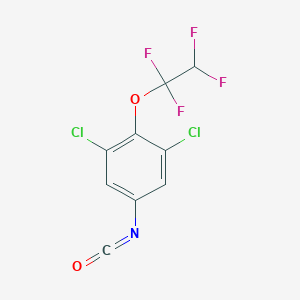
Diethylmethyl(9-xanthenylcarbamoylmethyl)ammonium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethylmethyl(9-xanthenylcarbamoylmethyl)ammonium bromide, also known as XCAM, is a fluorescent dye that is widely used in scientific research. Its chemical structure consists of a carbamate group, a quaternary ammonium ion, and a xanthene dye. XCAM is a water-soluble compound that emits a bright orange-red fluorescence when excited by visible light. In
科学研究应用
Diethylmethyl(9-xanthenylcarbamoylmethyl)ammonium bromide has a wide range of applications in scientific research, particularly in the fields of biology and chemistry. It is commonly used as a fluorescent probe for imaging cellular structures and processes. Diethylmethyl(9-xanthenylcarbamoylmethyl)ammonium bromide can be used to label proteins, nucleic acids, lipids, and other biomolecules, allowing their localization and tracking in live cells. It can also be used to monitor changes in intracellular pH, calcium ion concentration, and membrane potential. In addition, Diethylmethyl(9-xanthenylcarbamoylmethyl)ammonium bromide can be used as a sensor for detecting environmental pollutants, such as heavy metals and pesticides.
作用机制
The mechanism of action of Diethylmethyl(9-xanthenylcarbamoylmethyl)ammonium bromide involves the interaction of its xanthene moiety with light. When Diethylmethyl(9-xanthenylcarbamoylmethyl)ammonium bromide absorbs a photon of light, it undergoes a conformational change that leads to the emission of a fluorescent signal. The intensity and wavelength of the fluorescence depend on the local environment of the dye molecule, such as pH, polarity, and viscosity. Diethylmethyl(9-xanthenylcarbamoylmethyl)ammonium bromide can also interact with biomolecules, such as proteins and nucleic acids, through non-covalent interactions, which can affect its fluorescence properties.
Biochemical and Physiological Effects
Diethylmethyl(9-xanthenylcarbamoylmethyl)ammonium bromide is generally considered to be non-toxic and non-invasive to cells and organisms. However, it can interact with some biomolecules and affect their function. For example, Diethylmethyl(9-xanthenylcarbamoylmethyl)ammonium bromide can bind to DNA and inhibit its replication and transcription. It can also bind to proteins and affect their conformation and activity. Therefore, caution should be taken when interpreting the results obtained with Diethylmethyl(9-xanthenylcarbamoylmethyl)ammonium bromide labeling.
实验室实验的优点和局限性
Diethylmethyl(9-xanthenylcarbamoylmethyl)ammonium bromide has several advantages for lab experiments. It is easy to use, cost-effective, and compatible with a wide range of biological and chemical systems. Its fluorescence is bright and stable, allowing for long-term imaging and quantification. However, Diethylmethyl(9-xanthenylcarbamoylmethyl)ammonium bromide also has some limitations. Its fluorescence can be affected by environmental factors, such as pH and temperature, which may require calibration and normalization. Its labeling efficiency and specificity can also vary depending on the target biomolecule and the labeling conditions.
未来方向
There are several future directions for the development and application of Diethylmethyl(9-xanthenylcarbamoylmethyl)ammonium bromide. One direction is to improve its photophysical properties, such as brightness, photostability, and spectral range, to enable more sensitive and versatile imaging. Another direction is to expand its applications to other fields, such as materials science and environmental monitoring, by designing new Diethylmethyl(9-xanthenylcarbamoylmethyl)ammonium bromide derivatives with specific properties. Finally, Diethylmethyl(9-xanthenylcarbamoylmethyl)ammonium bromide can be integrated with other imaging modalities, such as electron microscopy and super-resolution microscopy, to provide complementary information and enhance the spatial and temporal resolution of imaging.
合成方法
The synthesis of Diethylmethyl(9-xanthenylcarbamoylmethyl)ammonium bromide involves the reaction of 9-xanthenylmethylamine with diethylcarbamoyl chloride in the presence of a base, followed by quaternization with methyl iodide or methyl bromide. The yield of Diethylmethyl(9-xanthenylcarbamoylmethyl)ammonium bromide is typically high, and the purity can be improved by recrystallization.
属性
CAS 编号 |
102571-21-1 |
|---|---|
分子式 |
C20H25BrN2O2 |
分子量 |
405.3 g/mol |
IUPAC 名称 |
diethyl-methyl-[2-oxo-2-(9H-xanthen-9-ylamino)ethyl]azanium;bromide |
InChI |
InChI=1S/C20H24N2O2.BrH/c1-4-22(3,5-2)14-19(23)21-20-15-10-6-8-12-17(15)24-18-13-9-7-11-16(18)20;/h6-13,20H,4-5,14H2,1-3H3;1H |
InChI 键 |
HIIBYEWJDPOSHF-UHFFFAOYSA-N |
SMILES |
CC[N+](C)(CC)CC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13.[Br-] |
规范 SMILES |
CC[N+](C)(CC)CC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13.[Br-] |
同义词 |
diethyl-methyl-(9H-xanthen-9-ylcarbamoylmethyl)azanium bromide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2,3-Dihydropyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B10223.png)





